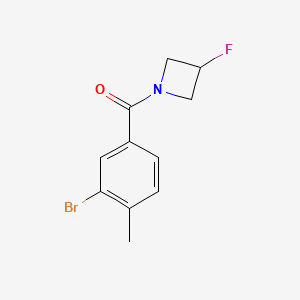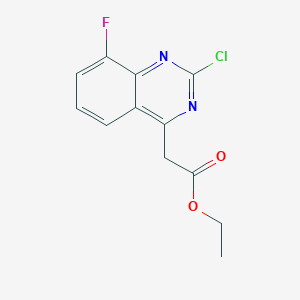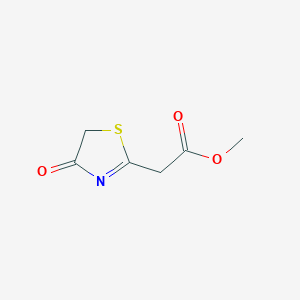![molecular formula C18H20N6 B15340484 N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)
N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-amino-N6-endo-norbornyladenine is a potent and selective antagonist of the Adenosine A3 receptor (A3 AR)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-amino-N6-endo-norbornyladenine typically involves the following steps:
Bicyclo[2.2.1]hept-2-ylamine: is reacted with 2-chloro-6-phenylaminopurine under controlled conditions to form the target compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-amino-N6-endo-norbornyladenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different substituents at specific positions.
Applications De Recherche Scientifique
2-Phenyl-amino-N6-endo-norbornyladenine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating adenosine receptor activity.
Medicine: Investigated for potential therapeutic applications in conditions such as inflammation, neurodegenerative diseases, and glaucoma.
Industry: Employed in the development of new pharmaceuticals and research tools.
Mécanisme D'action
The compound exerts its effects by selectively antagonizing the Adenosine A3 receptor (A3 AR). This receptor is involved in various physiological processes, including inflammation and cell proliferation. By blocking the A3 AR, 2-phenyl-amino-N6-endo-norbornyladenine can modulate these processes, making it a valuable tool in research and potential therapeutic applications.
Molecular Targets and Pathways Involved:
Molecular Target: Adenosine A3 receptor (A3 AR).
Pathways: Inflammation, cell proliferation, and other physiological processes regulated by A3 AR.
Comparaison Avec Des Composés Similaires
Reversine
CAY10498
Other adenosine receptor antagonists
Is there anything specific you would like to know more about?
Propriétés
Formule moléculaire |
C18H20N6 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
6-N-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]-2-N-phenyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24)/t11-,12+,14-/m0/s1 |
Clé InChI |
SLLSODGWHDUMRG-SCRDCRAPSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H]1C[C@@H]2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 |
SMILES canonique |
C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



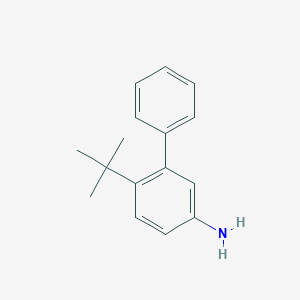
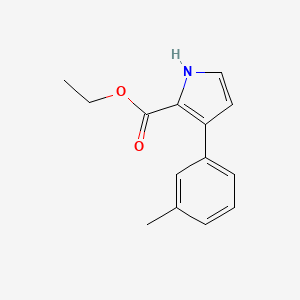
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
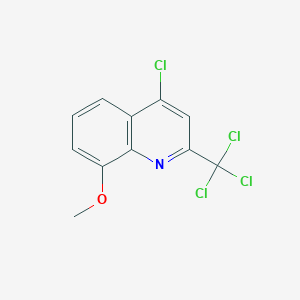
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)

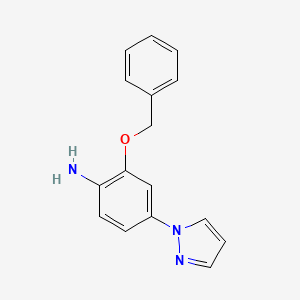
![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)

